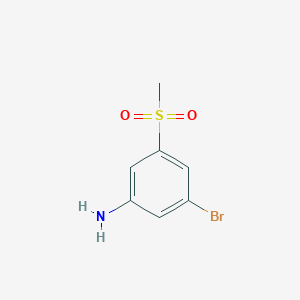

3-Bromo-5-(methylsulfonyl)aniline

Vue d'ensemble

Description

“3-Bromo-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 and is typically stored in a dark place under an inert atmosphere at room temperature . The compound is solid in its physical form .

Synthesis Analysis

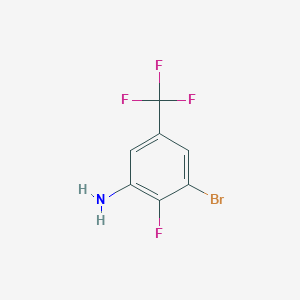

The synthesis of “this compound” involves several steps. One method involves the use of 4-bromo-2-trifluro toluidine as a raw material, which is then subjected to acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of this process is reported to be around 40% .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity . Its water solubility is reported to be 0.925 mg/ml .

Applications De Recherche Scientifique

Structural and Computational Study

3-Bromo-5-(methylsulfonyl)aniline plays a significant role in the synthesis of complex chemical structures. A study by Mphahlele and Maluleka (2021) demonstrated its use in the synthesis of N-(2-cyanophenyl)disulfonamides, highlighting its utility in producing high-yield compounds in a short reaction time. The structures of these compounds were characterized using NMR, IR, and mass spectrometric techniques, with their geometry confirmed by X-ray diffraction and DFT calculations (Mphahlele & Maluleka, 2021).

Synthesis of Sulfonated Oxindoles

Liu, Zheng, and Wu (2017) explored the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, including this compound, as an aryl source. This one-pot reaction efficiently produced sulfonated oxindoles, showcasing the compound's utility in creating diverse chemical structures (Liu, Zheng, & Wu, 2017).

Palladium-Catalyzed Arylation

In another application, Iwaki, Yasuhara, and Sakamoto (1999) utilized this compound in the palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines. This process contributed to the novel synthesis of parent carbolines and their derivatives, demonstrating the compound's versatility in complex organic syntheses (Iwaki, Yasuhara, & Sakamoto, 1999).

Ionic Liquid Design

Zolfigol et al. (2012) reported the design of an ionic liquid incorporating a 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds, including aniline derivatives. This study underscores the potential of this compound in the development of novel ionic liquids for various chemical applications (Zolfigol et al., 2012).

Antimicrobial Activity

Bhagat, Deshmukh, and Kuberkar (2012) explored the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, utilizing this compound derivatives. The synthesized compounds displayed promising antimicrobial activity against various bacteria, illustrating the compound's potential in the development of new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).

Spectrophotometric Metal Determination

Sakai, Maeda, and Ura (1999) utilized this compound in the design of flow cells for the spectrophotometric determination of trace copper and iron ions. This application indicates the potential of this compound in analytical chemistry, particularly in the detection and quantification of metal ions (Sakai, Maeda, & Ura, 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

It is known that bromoanilines are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.

Mode of Action

Bromoanilines are generally known to participate in various organic reactions, including the suzuki–miyaura cross-coupling reaction . In this reaction, the bromoaniline acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .

Propriétés

IUPAC Name |

3-bromo-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVOWNCCNDEBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738314 | |

| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62606-00-2 | |

| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)